
Quinoline, 2-(1-methyl-1H-imidazol-5-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methylimidazol-4-yl)quinoline is a heterocyclic compound that combines the structural features of quinoline and imidazole. Quinoline is a nitrogen-containing bicyclic aromatic compound, while imidazole is a five-membered ring containing two nitrogen atoms. The combination of these two structures results in a compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylimidazol-4-yl)quinoline typically involves the following steps:
Formation of the imidazole ring: This can be achieved by reacting glyoxal with ammonia and formaldehyde to form imidazole.
Quinoline synthesis: Quinoline can be synthesized via the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Coupling of imidazole and quinoline: The final step involves coupling the imidazole ring with the quinoline ring. This can be done through a nucleophilic substitution reaction where the imidazole ring is introduced to the quinoline ring under basic conditions.
Industrial Production Methods
Industrial production of 2-(3-methylimidazol-4-yl)quinoline may involve large-scale synthesis using the above methods with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylimidazol-4-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the quinoline or imidazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated quinoline derivatives can be used for nucleophilic substitution reactions under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of quinoline and imidazole.
Reduction: Reduced forms of the compound with hydrogenated rings.
Substitution: Substituted quinoline or imidazole derivatives with various functional groups.
Scientific Research Applications
2-(3-methylimidazol-4-yl)quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral properties.
Industry: Utilized in the development of dyes, pigments, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-methylimidazol-4-yl)quinoline involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to DNA, proteins, and enzymes, affecting their function and activity.
Pathways Involved: It may inhibit key enzymes involved in cellular processes, leading to antimicrobial or anticancer effects. The exact pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure without the imidazole ring, used in antimalarial drugs.
Imidazole: A simpler structure without the quinoline ring, used in antifungal medications.
2-(3-methylimidazol-4-yl)pyridine: Similar structure with a pyridine ring instead of quinoline.
Uniqueness
2-(3-methylimidazol-4-yl)quinoline is unique due to its combined structural features of quinoline and imidazole, which confer distinct chemical and biological properties
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(1-methyl-1H-imidazol-5-yl)-quinoline, and how can intermediates be characterized?
- Methodological Answer : The compound can be synthesized via sequential reduction, condensation, and cyclization. For example, 6-nitro-quinoline-5-amine is reduced using SnCl₂ in acidic aqueous ethanol to yield quinoline-5,6-diamine, followed by condensation with aromatic aldehydes and cyclization with iodine in DMF. N-methylation using dimethyl sulfate completes the synthesis. Intermediates are characterized via IR (to confirm functional groups like NH₂ or C=N), ¹H/¹³C NMR (to verify aromatic proton environments and methyl group integration), and elemental analysis .
Q. How can researchers validate the structural identity of this quinoline-imidazole hybrid compound?
- Methodological Answer : Use multi-spectral analysis:
- IR spectroscopy : Identify stretching frequencies for C-N (imidazole ring, ~1600 cm⁻¹) and C=C (quinoline aromatic system, ~1500 cm⁻¹).
- NMR : ¹H NMR should show distinct signals for the quinoline protons (δ 8.0–9.0 ppm), imidazole protons (δ 7.5–8.0 ppm), and the methyl group (δ ~3.0 ppm). ¹³C NMR confirms quaternary carbons in the fused ring system.
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the calculated molecular weight .
Q. What preliminary biological assays are suitable for evaluating its antimicrobial potential?
- Methodological Answer : Employ the Kirby-Bauer disk diffusion method to screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as fungi (e.g., C. albicans). Use standardized protocols with positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi). Measure inhibition zones and compare with baseline activity of parent quinoline/imidazole derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields during cyclization steps?
- Methodological Answer : Screen solvents (e.g., DMF vs. DMSO) and catalysts (e.g., iodine vs. PTSA) under varying temperatures (80–120°C). Monitor reaction progress via TLC and optimize reflux duration (e.g., 3–6 hours). For example, iodine in DMF at 100°C for 4 hours achieves >80% yield in cyclization, as confirmed by HPLC purity analysis .
Q. How should researchers address contradictory data in biological activity studies (e.g., high in vitro potency but low in vivo efficacy)?
- Methodological Answer :
- Solubility/pharmacokinetics : Perform logP measurements and aqueous solubility tests. Modify substituents (e.g., introduce hydrophilic groups on the quinoline ring) to enhance bioavailability.
- Metabolic stability : Use liver microsome assays to identify metabolic hotspots (e.g., methyl group demethylation).
- Target engagement : Validate mechanism via knock-out models or competitive binding assays with known COX-2 inhibitors (if applicable) .
Q. What computational strategies support the design of derivatives with enhanced selectivity (e.g., COX-2 inhibition)?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using COX-2 crystal structures (PDB: 5KIR). Focus on key interactions:
- The quinoline moiety occupies the hydrophobic pocket (Val523, Phe518).
- The imidazole group forms hydrogen bonds with Arg513.
- Validate predictions with free energy calculations (MM/GBSA) and synthesize top-scoring analogs for testing .
Q. How can crystallographic refinement challenges be resolved for this compound’s derivatives?
- Methodological Answer : Use SHELXL for small-molecule refinement. Address twinning or disordered solvent molecules via:
- Twin law identification : Use CELL_NOW for initial analysis.
- Disorder modeling : Apply PART instructions to split occupancy.
- Validate with R1 convergence (<5%) and high-quality electron density maps (Fo-Fc < 0.3 eÅ⁻³) .
Q. What strategies elucidate structure-activity relationships (SAR) for imidazole substituents?
- Methodological Answer : Synthesize analogs with varied substituents (e.g., electron-withdrawing groups at C-2 of imidazole). Test in dose-response assays (IC50 determination) and correlate with steric/electronic parameters (Hammett σ values). QSAR models using MOE or Schrödinger Suite can predict critical substituent effects .
Properties
CAS No. |
2552-97-8 |
---|---|
Molecular Formula |
C13H11N3 |
Molecular Weight |
209.25 g/mol |
IUPAC Name |
2-(3-methylimidazol-4-yl)quinoline |
InChI |
InChI=1S/C13H11N3/c1-16-9-14-8-13(16)12-7-6-10-4-2-3-5-11(10)15-12/h2-9H,1H3 |
InChI Key |
MAJBLSDHYUPQQD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1C2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.